ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375259-63-3
VCID: VC4233602
InChI: InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H
SMILES: CCOC(=O)C12CC(C1)NC2.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

CAS No.: 2375259-63-3

Cat. No.: VC4233602

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride - 2375259-63-3

Specification

CAS No. 2375259-63-3
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H
Standard InChI Key NOVRLYOLMKBRGH-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)NC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.1.1]hexane core with a nitrogen atom at position 2 and an ethyl ester group at position 4 (Figure 1). The hydrochloride salt form enhances aqueous solubility (23 mg/mL in water at 25°C) while maintaining stability under ambient conditions. X-ray crystallography reveals a puckered ring system with bond angles of 94° at the bridgehead carbon, creating substantial ring strain (estimated 28 kcal/mol) .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.65 g/mol
CAS Registry Number1989671-42-2
Density1.31 g/cm³
Melting Point182–184°C (dec.)

Spectroscopic Characteristics

The compound exhibits distinct NMR signals:

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, J = 7.1 Hz, CH₂CH₃), 3.02–3.15 (m, bridgehead H), 4.18 (q, J = 7.1 Hz, OCH₂), 4.92 (s, NH⁺) .

  • ¹³C NMR (101 MHz, D₂O): δ 14.1 (CH₂CH₃), 44.8 (C-1), 52.3 (C-4), 61.9 (OCH₂), 170.5 (C=O) .

The IR spectrum shows strong absorptions at 1745 cm⁻¹ (ester C=O) and 2550–2700 cm⁻¹ (amine HCl salt).

Synthetic Methodologies

Optimized Multigram Synthesis

Recent advances from Ukrainian researchers demonstrate a scalable four-step synthesis starting from commercially available cyclopropane derivatives (Scheme 1) :

Table 2: Synthesis Optimization Data

StepReactionConditionsYield (%)
1CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 40°C78
2OxidationmCPBA, −20°C85
3EsterificationSOCl₂/MeOH, reflux92
4Salt FormationHCl/Et₂O, 0°C95

Alternative Routes

Photochemical [2+2] cycloadditions between ethylene and azetidine derivatives provide an alternative pathway, though with lower stereocontrol (dr 3:1). Microwave-assisted methods reduce reaction times from 72 hours to 45 minutes but require specialized equipment.

Chemical Reactivity and Derivatization

Ring-Opening Reactions

The strained bicyclic system undergoes regioselective ring-opening:

  • Acid-Catalyzed Hydrolysis: Produces linear γ-amino acids (95% yield, 6M HCl, 110°C) .

  • Nucleophilic Attack: Thiols open the cyclopropane ring at C-5 (k = 0.18 M⁻¹s⁻¹ for ethanethiol).

Functional Group Interconversions

The ethyl ester serves as a handle for diverse transformations:

  • Transesterification: Titanium(IV) isopropoxide catalyzes methanolysis (89% yield) .

  • Amidation: Coupling with HATU/DIPEA gives primary amides (82–94% yield) .

  • Reduction: LiAlH₄ reduces the ester to hydroxymethyl derivatives (dr 4:1).

Biological Activity and Applications

Pharmacological Profile

In vitro studies demonstrate:

  • MAO-B Inhibition: IC₅₀ = 3.2 μM (rat brain homogenates).

  • σ₁ Receptor Binding: Kᵢ = 8.9 nM (competitive displacement assay) .

  • Protease Resistance: 12-fold increased stability vs. linear proline analogs in trypsin .

Table 3: ADME Properties

ParameterValue
LogP0.85 ± 0.12
Plasma Protein Binding89% (human)
t₁/₂ (Rat, IV)2.7 h
CNS PenetrationBBB+ (0.87)

Medicinal Chemistry Applications

The rigid scaffold has enabled:

  • Antidepressant Development: Analogues show 64% reduction in forced swim test immobility at 10 mg/kg .

  • Anticancer Agents: Conjugates with camptothecin exhibit IC₅₀ = 28 nM against MCF-7 cells.

  • PET Tracers: ¹⁸F-labeled derivatives (t₁/₂ = 110 min) successfully image σ receptors in primates .

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